molecular formula C21H23N5O5 B2536820 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1775485-73-8

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide

Cat. No. B2536820
CAS RN: 1775485-73-8
M. Wt: 425.445
InChI Key: KIDABKILACEDEF-UHFFFAOYSA-N
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23N5O5 and its molecular weight is 425.445. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Anticancer Agents

Research has focused on the synthesis of compounds with anticancer potential, where derivatives similar to the mentioned compound have been designed and synthesized. For instance, the study by Al-Sanea et al. (2020) explores the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives against a range of cancer cell lines, demonstrating potential anticancer applications (Al-Sanea et al., 2020).

Development of Anti-Inflammatory and Analgesic Agents

Another avenue of research involves the synthesis of novel compounds for potential anti-inflammatory and analgesic applications. Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, showcasing analgesic and anti-inflammatory activities, suggesting the chemical framework's relevance in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Radioligand Development for Imaging

The compound's structure is closely related to those used in developing selective radioligands for imaging applications, such as Dollé et al. (2008) research on radiosynthesis of [18F]PBR111 for imaging the translocator protein (18 kDa) with PET. This demonstrates the compound's potential in contributing to advancements in diagnostic imaging techniques (Dollé et al., 2008).

Synthesis and Evaluation of Antimicrobial Agents

Compounds with a similar structure have also been synthesized and evaluated for their antimicrobial properties. For example, the work by Hossan et al. (2012) on synthesizing pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Pharmacological Evaluation of Novel Derivatives

Research by Faheem (2018) on the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazoles novel derivatives highlights the toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of related compounds, underscoring the diverse pharmacological applications of this chemical structure (Faheem, 2018).

properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5/c1-3-17-23-19(24-31-17)18-15-9-4-5-10-25(15)21(29)26(20(18)28)12-16(27)22-13-7-6-8-14(11-13)30-2/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDABKILACEDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.